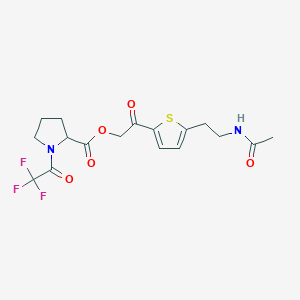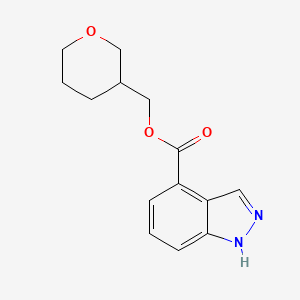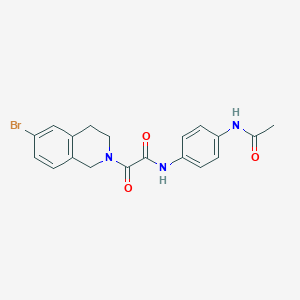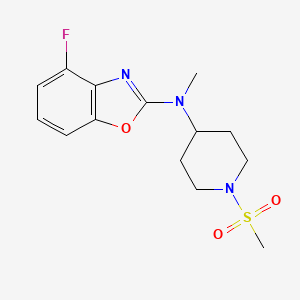
Tfa-DL-Pro-OGly-Unk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tfa-DL-Pro-OGly-Unk is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of trifluoroacetic acid (TFA) and a proline derivative, which contribute to its distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tfa-DL-Pro-OGly-Unk typically involves the reaction of trifluoroacetic acid with a proline derivative under controlled conditionsThe reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tfa-DL-Pro-OGly-Unk undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Tfa-DL-Pro-OGly-Unk has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of Tfa-DL-Pro-OGly-Unk involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the proline derivative can influence the conformation and stability of proteins, affecting their function and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Tfa-DL-Prolyl Anhydride: Similar in structure but differs in the presence of an anhydride group.
Trifluoroacetic Acid Derivatives: Compounds with trifluoroacetic acid moieties but different amino acid derivatives.
Perfluoroalkyl Acids: Compounds with fully fluorinated carbon chains, such as perfluoropropanoic acid and trifluoromethane sulfonic acid .
Uniqueness
Tfa-DL-Pro-OGly-Unk stands out due to its specific combination of trifluoroacetyl and proline derivative, which imparts unique chemical reactivity and biological activity. This combination allows for targeted modifications of proteins and enzymes, making it a valuable tool in various research and industrial applications .
Propiedades
IUPAC Name |
[2-[5-(2-acetamidoethyl)thiophen-2-yl]-2-oxoethyl] 1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O5S/c1-10(23)21-7-6-11-4-5-14(28-11)13(24)9-27-15(25)12-3-2-8-22(12)16(26)17(18,19)20/h4-5,12H,2-3,6-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEQPTBRRGXIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)C(=O)COC(=O)C2CCCN2C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7427469.png)
![methyl 4-[[2-(2-bromophenyl)morpholine-4-carbonyl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7427470.png)
![2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-(2-phenoxy-2-phenylethyl)acetamide](/img/structure/B7427477.png)
![1-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-3-[3-(2-methylbenzimidazol-1-yl)propyl]urea](/img/structure/B7427481.png)
![2-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-N-(3-methylsulfinylphenyl)-2-oxoacetamide](/img/structure/B7427487.png)


![[(1S)-2,2,2-trifluoro-1-phenylethyl] 3,3-difluorocyclobutane-1-carboxylate](/img/structure/B7427501.png)
![5-acetyl-2,6-dimethyl-N-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)pyridine-3-carboxamide](/img/structure/B7427519.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-3-(dimethylsulfamoyl)-4,5-dimethylbenzamide](/img/structure/B7427520.png)

![3-[4-(Cyclohexylmethylsulfonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7427532.png)
![N-[1-(cyanomethyl)pyrazol-4-yl]-1-(3,4-dichlorophenyl)cyclobutane-1-carboxamide](/img/structure/B7427535.png)
![1'-[4-(pyrazol-1-ylmethyl)benzoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7427542.png)
